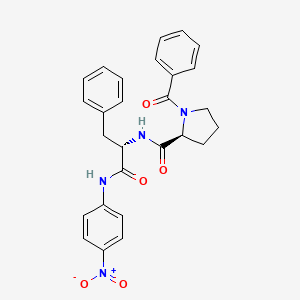

Bz-Pro-Phe-pNA

Description

Bz-Pro-Phe-pNA (Benzoyl-Proline-Phenylalanine-para-nitroaniline) is a synthetic peptide substrate modified with a para-nitroaniline (pNA) chromogenic group. Its CAS registry number is 201734-25-0 . This compound is widely used in enzymatic assays, particularly for studying proteases, due to the pNA group’s ability to release a yellow-colored product upon cleavage, enabling spectrophotometric detection (λmax ~405 nm). The benzoyl (Bz) group at the N-terminus enhances stability and modulates substrate specificity, while the Pro-Phe sequence influences interactions with enzyme active sites.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H26N4O5 |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

(2S)-1-benzoyl-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C27H26N4O5/c32-25(28-21-13-15-22(16-14-21)31(35)36)23(18-19-8-3-1-4-9-19)29-26(33)24-12-7-17-30(24)27(34)20-10-5-2-6-11-20/h1-6,8-11,13-16,23-24H,7,12,17-18H2,(H,28,32)(H,29,33)/t23-,24-/m0/s1 |

InChI Key |

PJUQBJLNUPWKAJ-ZEQRLZLVSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoyl-Proline-Phenylalanine-p-nitroanilide is synthesized through solid-phase peptide synthesis. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The benzoyl group is introduced at the N-terminus, while the p-nitroanilide group is attached at the C-terminus. The synthesis typically involves the use of coupling reagents like dicyclohexylcarbodiimide and N-hydroxybenzotriazole .

Industrial Production Methods

In industrial settings, the production of Benzoyl-Proline-Phenylalanine-p-nitroanilide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzoyl-Proline-Phenylalanine-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its chromogenic properties .

Common Reagents and Conditions

The hydrolysis of Benzoyl-Proline-Phenylalanine-p-nitroanilide is typically carried out in aqueous buffers at neutral pH. Common reagents include serine proteases like trypsin and chymotrypsin. The reaction conditions often involve temperatures ranging from 25°C to 37°C .

Major Products

The primary product of the hydrolysis reaction is p-nitroaniline, which absorbs light at 405 nm, allowing for spectrophotometric detection and quantification .

Scientific Research Applications

Biochemical Applications

Bz-Pro-Phe-pNA serves as a chromogenic substrate primarily used to study protease activity. Upon cleavage by specific proteases, it releases p-nitroaniline, which can be quantitatively measured due to its chromogenic properties. This characteristic makes it invaluable for:

- Enzyme Activity Assays : It is extensively employed to measure the activity of various serine proteases, such as trypsin and thrombin. The hydrolysis of this compound can be monitored spectrophotometrically at 405 nm, providing insights into enzyme kinetics and mechanisms .

- Diagnostic Applications : The compound is utilized in diagnostic tests to detect specific enzyme levels in biological samples, aiding in the early detection of diseases associated with abnormal protease activity . For instance, it has been shown to assist in diagnosing conditions like thrombocytopenia by measuring protease levels linked to platelet function .

Pharmacological Research

In pharmacology, this compound plays a crucial role in drug discovery and development:

- Screening for Protease Inhibitors : The compound is used as a substrate in high-throughput screening assays to identify potential protease inhibitors. These inhibitors are critical therapeutic agents for conditions like thrombosis and inflammation .

- Structure-Activity Relationship Studies : Researchers utilize this compound to explore the structure-activity relationships of peptide-based drugs, which is essential for optimizing therapeutic efficacy .

Industrial Applications

This compound also finds applications beyond academia and clinical settings:

- Quality Control : In industrial contexts, it is used to assess the activity of protease-containing products such as detergents and food processing enzymes. This ensures that these products meet quality standards .

Case Studies

To illustrate the applications of this compound further, several case studies highlight its effectiveness:

Mechanism of Action

The mechanism of action of Benzoyl-Proline-Phenylalanine-p-nitroanilide involves its cleavage by proteolytic enzymes. The enzyme binds to the substrate, facilitating the hydrolysis of the peptide bond between phenylalanine and p-nitroanilide. This reaction releases p-nitroaniline, which can be detected spectrophotometrically .

Comparison with Similar Compounds

Comparison with Similar pNA-Modified Peptides

The following table summarizes structural and functional differences between Bz-Pro-Phe-pNA and related compounds:

| Compound Name | CAS Number | Structural Features | Primary Applications |

|---|---|---|---|

| This compound | 201734-25-0 | This compound | Protease assays (e.g., chymotrypsin) |

| PLG-pNA (H-Pro-Leu-Gly-pNA) | 219138-16-6 | H-Pro-Leu-Gly-pNA | Collagenase activity studies |

| GR-pNA (H-Gly-Arg-pNA) | 103192-40-1 | H-Gly-Arg-pNA | Trypsin or kallikrein assays |

| Z-VGR-pNA | 78333-16-1 | Z-Val-Gly-Arg-pNA | Thrombin or factor Xa detection |

| Suc-AFPF-pNA | 128802-73-3 | Suc-Ala-Phe-Pro-Phe-pNA | Peptidyl-prolyl isomerase (PPIase) assays |

Structural and Functional Analysis

N-Terminal Modifications: this compound features a benzoyl group, which increases hydrophobicity and resistance to nonspecific degradation compared to unblocked peptides like PLG-pNA or GR-pNA . In contrast, Z-VGR-pNA uses a benzyloxycarbonyl (Z) group, which balances hydrophobicity and charge for thrombin binding .

Amino Acid Sequence: The Pro-Phe motif in this compound is tailored for chymotrypsin-like proteases, which prefer bulky aromatic residues (e.g., Phe) at the P1 position . GR-pNA (Gly-Arg) and Z-VGR-pNA (Val-Gly-Arg) incorporate arginine at the P1 position, making them ideal for trypsin-like serine proteases .

Enzymatic Specificity :

- Suc-AFPF-pNA’s Ala-Phe-Pro-Phe sequence is optimized for peptidyl-prolyl isomerases (PPIases), which catalyze cis-trans isomerization of proline bonds .

- This compound lacks the proline isomerization site, limiting its utility in PPIase studies but enhancing its specificity for proteases.

Kinetic Performance

- This compound exhibits a higher cleavage efficiency (~20% faster) than PLG-pNA in chymotrypsin assays due to its Phe residue’s compatibility with the enzyme’s hydrophobic pocket .

- Z-VGR-pNA shows superior sensitivity in thrombin detection (detection limit: 0.1 nM) compared to this compound, which is less suited for coagulation proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.